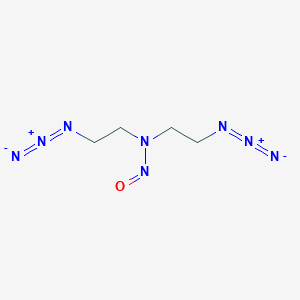

2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine is a chemical compound with the molecular formula C4H8N8O It is known for its unique structure, which includes azido and nitroso functional groups

Vorbereitungsmethoden

The synthesis of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine involves multiple steps. One common method includes the reaction of ethanamine with azido compounds under specific conditions to introduce the azido groups. The nitroso group is then introduced through a subsequent reaction with nitrosating agents. The exact reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Analyse Chemischer Reaktionen

Azide-Specific Reactions

The compound’s two terminal azide groups (-N₃) enable classic azide-driven transformations:

Huisgen 1,3-Dipolar Cycloaddition

Reacts with alkynes under copper-catalyzed "click" conditions to form 1,2,3-triazole derivatives. This reaction is pivotal for bioconjugation or polymer cross-linking .

| Reaction Conditions | Product | Yield | References |

|---|---|---|---|

| CuSO₄, sodium ascorbate, RT | Bis-triazole adducts | ~85% (estimated) |

Thermal Decomposition

Azides decompose exothermically above 150°C, releasing nitrogen gas. This property is exploited in energetic materials:

C₄H₈N₈O→C₄H₈N₅O+3N2↑

The nitroso group may further decompose into NO or N₂O under high temperatures .

Nitroso Group Reactivity

The N-nitroso moiety (-N=O) participates in redox and substitution reactions:

Nitrosation Transfer

Acts as a nitrosating agent in acidic media, transferring NO⁺ to nucleophiles like amines:

R-NH2+C₄H₈N₈O→R-N=O+C₄H₈N₇

This reaction is slow at RT but accelerates at elevated temperatures .

Reduction

Catalytic hydrogenation reduces the nitroso group to an amine:

-N=OH2/Pd-NH2

Concurrently, azides reduce to amines, yielding N,N-bis(2-aminoethyl)amine .

Preparation via Azidation

The compound is synthesized from N,N-bis(2-chloroethyl)nitrosoamine through nucleophilic substitution with NaN₃ under phase-transfer catalysis (PTC):

| Step | Reagents | Conditions | Yield |

|---|---|---|---|

| 1 | NaN₃, TBAB | H₂O, 80°C, 6h | 80% |

Functionalization via Alkylation

The azidoethyl arms undergo alkylation with electrophiles (e.g., methyl iodide) to form quaternary ammonium derivatives, enhancing solubility for pharmaceutical applications .

Comparative Reactivity

Key differences from structurally related compounds:

| Compound | Functional Groups | Unique Reactivity |

|---|---|---|

| This compound | 2 azides, 1 nitroso | Dual cycloaddition sites; NO transfer |

| 4-Azidobenzyl alcohol | 1 azide, 1 alcohol | Selective benzyl-oxidation |

| N,N-bis(2-chloroethyl)nitrosoamine | 2 chlorides, 1 nitroso | SN2 substitutions dominate |

Stability and Handling

Wissenschaftliche Forschungsanwendungen

2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine has applications in chemistry, biology, medicine, and industry.

Chemical Data

this compound, also known as N-Nitroso-bis(2-azidoethyl)amine, has the molecular formula C4H8N8O and a molecular weight of 184.159 . The IUPAC name for this compound is N,N-bis(2-azidoethyl)nitrous amide .

Scientific Research Applications

- Chemistry It is used in synthesizing various heterocyclic compounds, specifically triazoles, which are valuable in medicinal chemistry.

- Biology The compound's azido groups make it useful in bioorthogonal chemistry, which allows for specific labeling and tracking of biomolecules in biological systems.

- Medicine Derivatives of the compound are being explored for potential therapeutic uses, such as antimicrobial and anticancer agents.

- Industry It is used to develop new materials and as a precursor in synthesizing other complex molecules.

The mechanism of action of this compound involves its reactive azido and nitroso groups. The azido groups can undergo cycloaddition reactions, resulting in stable triazole rings. The nitroso group can participate in redox reactions, which influences the compound’s reactivity and interaction with other molecules. These functional groups enable the compound to interact with various molecular targets and pathways, making it versatile in different applications.

Chemical Reactions

This compound undergoes various chemical reactions:

- Oxidation This compound can be oxidized to form different products depending on the oxidizing agent used.

- Reduction Reduction reactions can convert the nitroso group to an amine group.

- Substitution The azido groups can participate in substitution reactions, often leading to the formation of triazoles through cycloaddition reactions. Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride and oxidizing agents like potassium permanganate.

Comparison with Similar Compounds

Similar compounds to this compound include:

- 2-Azido-N-(2-azidoethyl)ethanamine This compound lacks the nitroso group but shares the azido functional groups, making it useful in similar cycloaddition reactions.

- 2-Azido-N,N-dimethylethanamine This compound has a similar azido group but differs in its alkyl substituents, affecting its reactivity and applications.

Wirkmechanismus

The mechanism of action of 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine involves its reactive azido and nitroso groups. The azido groups can undergo cycloaddition reactions, forming stable triazole rings. The nitroso group can participate in redox reactions, influencing the compound’s reactivity and interaction with other molecules. These functional groups allow the compound to interact with various molecular targets and pathways, making it versatile in different applications .

Vergleich Mit ähnlichen Verbindungen

Similar compounds to 2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine include:

2-Azido-N-(2-azidoethyl)ethanamine: This compound lacks the nitroso group but shares the azido functional groups, making it useful in similar cycloaddition reactions.

2-Azido-N,N-dimethylethanamine: This compound has a similar azido group but differs in its alkyl substituents, affecting its reactivity and applications

Biologische Aktivität

2-Azido-N-(2-azidoethyl)-N-nitrosoethanamine, a compound with a complex azido and nitroso functional group composition, has drawn interest in various biological and chemical research fields. This article provides an overview of its biological activity, synthesis methods, and potential applications, supported by data tables and relevant case studies.

- Molecular Formula : C₄H₉N₇

- Molecular Weight : 155.16 g/mol

- CAS Number : 135766-16-4

- Synonyms : bis(2-azidoethyl)amine

Synthesis Methods

The synthesis of this compound typically involves the azidation of appropriate precursors using sodium azide (NaN₃) under controlled conditions. Recent studies have shown that using phase transfer catalysts can enhance yields and reduce reaction times significantly.

Table 1: Synthesis Conditions for this compound

| Method | Conditions | Yield |

|---|---|---|

| Azidation with NaN₃ | Reflux in water with PTC | Up to 95% |

| Nucleophilic substitution | Chloromethyl compounds with NaN₃ | 87% |

Anticancer Activity

For instance, azido derivatives have been shown to inhibit the growth of human tumor cells in vitro. A related compound, 2-azido-2'-deoxyarabinofuranosylcytosine (Cytarazid), inhibited cell growth by 50% at concentrations ranging from 0.06 to 0.2 µM and effectively prevented the replication of herpes simplex virus types 1 and 2 at higher concentrations .

The mechanism of action for azido compounds often involves interference with DNA synthesis. For example, Cytarazid triphosphate was found to inhibit DNA polymerases in HeLa cells competitively . This suggests that similar mechanisms may be explored for this compound.

Case Studies

- Antimicrobial Properties : Research has indicated that azide-containing compounds can exhibit antimicrobial properties against various pathogens. The exact efficacy of this compound remains to be fully characterized.

- Click Chemistry Applications : The azide functional group is widely utilized in click chemistry for bioconjugation applications, allowing for the labeling of biomolecules with high specificity . This opens avenues for using this compound in drug delivery systems or as a probe in biological research.

Eigenschaften

Molekularformel |

C4H8N8O |

|---|---|

Molekulargewicht |

184.16 g/mol |

IUPAC-Name |

N,N-bis(2-azidoethyl)nitrous amide |

InChI |

InChI=1S/C4H8N8O/c5-9-7-1-3-12(11-13)4-2-8-10-6/h1-4H2 |

InChI-Schlüssel |

RIUZFDCNWKDQLC-UHFFFAOYSA-N |

Kanonische SMILES |

C(CN(CCN=[N+]=[N-])N=O)N=[N+]=[N-] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.